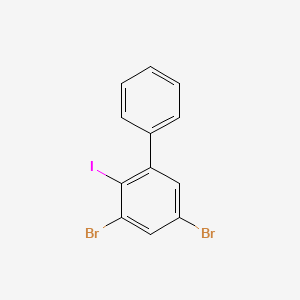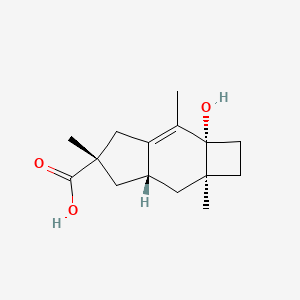
Sterpuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Sterpuric acid can be isolated from the fungus Stereum purpureum through various extraction and purification techniques. The synthetic routes for this compound involve the use of specific fungal cultures and controlled fermentation processes . Industrial production methods typically involve large-scale fermentation and subsequent extraction and purification steps to obtain the compound in significant quantities .
化学反应分析
Sterpuric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones and aldehydes .
科学研究应用
Sterpuric acid has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying sesquiterpenoid biosynthesis and reaction mechanisms . In biology, this compound is studied for its phytotoxic effects and its role in plant-pathogen interactions . In medicine, research is ongoing to explore its potential as an anti-neuroinflammatory agent and its effects on various cellular pathways .
作用机制
The mechanism of action of sterpuric acid involves its interaction with specific molecular targets and pathways. It exerts its phytotoxic effects by disrupting cellular processes in plants, leading to cell death and tissue damage . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with key enzymes and signaling pathways in plant cells .
相似化合物的比较
Sterpuric acid is unique among sesquiterpenoids due to its specific structure and biological activities. Similar compounds include sterpurols A and B, which are also derived from fungal sources and share structural similarities with this compound . this compound is distinct in its phytotoxic properties and its specific role in causing silver-leaf disease in fruit trees .
属性
CAS 编号 |
79367-59-2 |
|---|---|
分子式 |
C15H22O3 |
分子量 |
250.33 g/mol |
IUPAC 名称 |
(3R,6S,8R,10S)-3-hydroxy-2,6,10-trimethyltricyclo[6.3.0.03,6]undec-1-ene-10-carboxylic acid |
InChI |
InChI=1S/C15H22O3/c1-9-11-8-13(2,12(16)17)6-10(11)7-14(3)4-5-15(9,14)18/h10,18H,4-8H2,1-3H3,(H,16,17)/t10-,13-,14-,15-/m0/s1 |
InChI 键 |
PQUVTIVCCBHWFH-HJPIBITLSA-N |
手性 SMILES |
CC1=C2C[C@@](C[C@H]2C[C@]3([C@@]1(CC3)O)C)(C)C(=O)O |
规范 SMILES |
CC1=C2CC(CC2CC3(C1(CC3)O)C)(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)
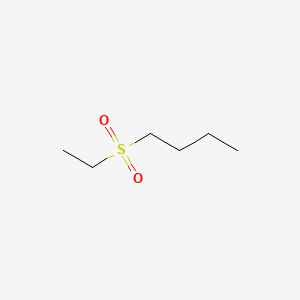
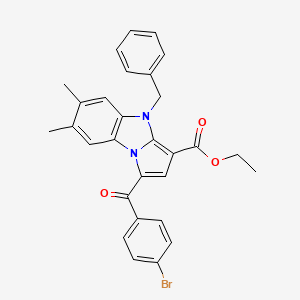
![Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B15074745.png)
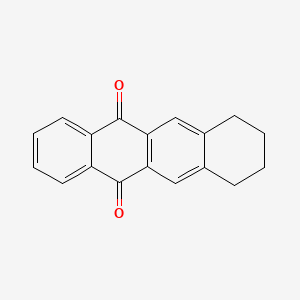
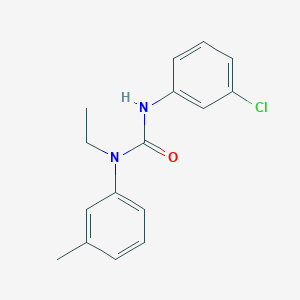


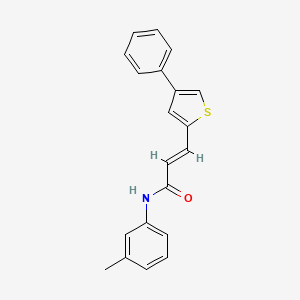
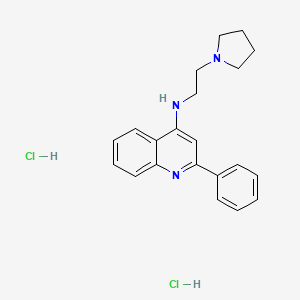
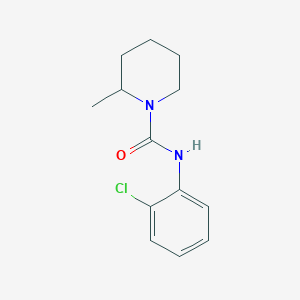
![1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol](/img/structure/B15074786.png)
![9,9-Dibromobicyclo[6.1.0]nonane](/img/structure/B15074791.png)
